2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide is a chemical compound with a unique structure featuring a pyrazole ring, a dinitrophenoxy group, and a bromomethyl substitution. The combination of these elements provides the compound with distinct properties that can be harnessed in various scientific applications.
Preparation Methods
Synthetic routes typically involve the condensation of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-(3,5-dinitrophenoxy)aniline in the presence of suitable catalysts and solvents. Reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity. Industrial production methods scale up these processes, often incorporating automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions:
Oxidation
The presence of the pyrazole and phenyl groups allows for oxidative modifications. Common reagents include peroxides and oxygen.
Reduction
The nitro groups are susceptible to reduction using agents such as lithium aluminum hydride, yielding amino derivatives.
Substitution
The bromine atom facilitates nucleophilic substitution reactions, introducing various functional groups under appropriate conditions.
Products
Major products from these reactions include derivatives with altered electronic and steric properties, useful for further applications.
Scientific Research Applications
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide has found utility in several fields:
Chemistry
It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Researchers study its interactions with biomolecules to understand its potential as a biochemical probe.
Medicine
Preliminary studies suggest it may have pharmacological activity, though further research is needed.
Industry
Its properties are exploited in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects varies based on its application. In biochemical contexts, it interacts with specific molecular targets, influencing pathways such as enzyme activity or signal transduction. The trifluoromethyl and nitrophenoxy groups play key roles in binding interactions, determining the compound's specificity and efficacy.
Comparison with Similar Compounds
When compared to other pyrazole-based compounds, 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide stands out due to its unique substitution pattern:
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole, 4-bromo-1H-pyrazole, and 3,5-dinitroaniline.
Uniqueness
The combination of trifluoromethyl, bromomethyl, and dinitrophenoxy groups imparts distinct physicochemical properties, enhancing its versatility in scientific research.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N5O6/c1-10-17(20)18(19(21,22)23)25-26(10)9-16(29)24-11-2-4-14(5-3-11)34-15-7-12(27(30)31)6-13(8-15)28(32)33/h2-8H,9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROMQVRCKXGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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